Tetraethylammonium trifluoromethanesulfonate

Catalog No.
S1897484
CAS No.
35895-69-3
M.F
C9H20F3NO3S
M. Wt
279.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium trifluoromethanesulfonate

CAS Number

35895-69-3

Product Name

Tetraethylammonium trifluoromethanesulfonate

IUPAC Name

tetraethylazanium;trifluoromethanesulfonate

Molecular Formula

C9H20F3NO3S

Molecular Weight

279.32 g/mol

InChI

InChI=1S/C8H20N.CHF3O3S/c1-5-9(6-2,7-3)8-4;2-1(3,4)8(5,6)7/h5-8H2,1-4H3;(H,5,6,7)/q+1;/p-1

InChI Key

PUZYNDBTWXJXKN-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

CC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[O-]

The exact mass of the compound Tetraethylammonium trifluoromethanesulphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraethylammonium trifluoromethanesulfonate (TEAOTf) is a high-performance quaternary ammonium salt utilized primarily as a supporting electrolyte, phase-transfer catalyst, and ionic liquid precursor. Featuring a melting point of 160–163 °C, it combines the moderate steric bulk of the tetraethylammonium cation with the highly stable, non-coordinating triflate (OTf⁻) anion . In procurement and material selection, TEAOTf is prioritized for its robust solubility in polar aprotic solvents (yielding >0.1 M concentrations in acetonitrile and propylene carbonate), its wide electrochemical window, and its absolute resistance to hydrolysis . Unlike standard fluorinated anions (such as BF4⁻ or PF6⁻), the triflate group ensures that trace moisture does not lead to the generation of corrosive hydrofluoric acid, making TEAOTf a critical baseline material for sensitive electrochemical synthesis, high-temperature membrane doping, and advanced energy storage research .

Substituting TEAOTf with generic quaternary ammonium halides (e.g., tetraethylammonium chloride or bromide) severely restricts the anodic electrochemical window due to the premature oxidation of the halide ions at relatively low potentials[1]. Conversely, substituting the triflate anion with tetrafluoroborate (TEABF4) or hexafluorophosphate (TEAPF6) introduces significant hydrolytic instability; in the presence of trace water, these anions can decompose to form hydrofluoric acid (HF), degrading cell components and catalysts [2]. If buyers attempt to substitute the cation by using tetrabutylammonium trifluoromethanesulfonate (TBAOTf), the increased alkyl chain length reduces bulk ionic conductivity and increases steric hindrance, which negatively impacts redox kinetics and prevents the cation from accessing narrow nanopores or supramolecular cavities [3]. Therefore, TEAOTf is non-interchangeable when a process requires the exact balance of a mid-sized, highly mobile cation and a moisture-stable, non-coordinating anion.

References

Enhanced Superoxide Redox Kinetics and Reduced Hysteresis

In aprotic metal-oxygen battery systems, the choice of the supporting electrolyte cation directly dictates the reversibility of superoxide formation and oxidation. Comparative cyclic voltammetry in 0.1 M acetonitrile solutions demonstrates that the tetraethylammonium cation (TEA⁺) provides significantly faster kinetics than the larger tetrabutylammonium cation (TBA⁺) [1]. Specifically, for every increase in the alkyl chain length, the anodic peak for superoxide oxidation shifts positive by approximately 130 mV [1]. Consequently, TEAOTf reduces the oxidation overpotential and decreases hysteresis compared to TBAOTf, resulting in higher Coulombic efficiency during cycling.

Evidence DimensionAnodic peak shift for superoxide oxidation
Target Compound DataTEAOTf (Baseline 0 mV relative shift, lowest overpotential)
Comparator Or BaselineTBAOTf (+260 mV positive shift)
Quantified Difference~130 mV positive shift per alkyl chain length increase (TEA -> TPA -> TBA)
Conditions0.1 M electrolyte in oxygen-enriched acetonitrile at 23 °C on glassy carbon

Procuring TEAOTf instead of TBAOTf minimizes energy losses and improves the reversibility of sensitive oxygen reduction/evolution reactions in battery research.

Superior Bulk Ionic Conductivity in Aprotic Solvents

The steric bulk of the quaternary ammonium cation significantly impacts the bulk ionic conductivity of the resulting electrolyte solution. In 0.1 M acetonitrile, TEAOTf achieves a bulk ionic conductivity of 10.8 mS/cm, outperforming the longer-chain TBAOTf, which only reaches 9.2 mS/cm under identical conditions[1]. This 17.3% increase in conductivity is attributed to the higher mobility and smaller solvated radius of the TEA⁺ cation compared to TBA⁺ [1].

Evidence DimensionBulk ionic conductivity
Target Compound DataTEAOTf: 10.8 mS/cm
Comparator Or BaselineTBAOTf: 9.2 mS/cm
Quantified Difference+1.6 mS/cm (17.3% higher conductivity for TEAOTf)
Conditions0.1 M concentration in acetonitrile at 23 °C

Higher bulk conductivity directly translates to lower ohmic drop and improved high-rate performance in electrochemical cells and supercapacitors.

Extension of Ionomer Membrane Thermal Stability

Standard proton-exchange membranes, such as acidic Nafion 117, rely on water for conductivity and suffer severe performance degradation above 100 °C due to dehydration. By neutralizing Nafion with triethylamine and doping it with TEAOTf (forming a[N117x−(TEA+)x/(TEA-TF)y] complex), the stability range of conductivity is dramatically extended [1]. Broad band dielectric spectroscopy confirms that the TEAOTf-modified membrane maintains stable conductivity up to 155 °C[1]. This allows the membrane to operate in anhydrous, high-temperature regimes where pristine Nafion completely fails.

Evidence DimensionStability range of conductivity (SRC)
Target Compound DataTEAOTf-doped neutralized Nafion: Stable up to 155 °C
Comparator Or BaselinePristine Acidic Nafion 117: Unstable/dehydrates >100 °C
Quantified DifferenceExtension of operational thermal stability by >55 °C in anhydrous conditions
ConditionsBroad band dielectric spectroscopy (10 mHz−10 MHz) from 5 to 155 °C

Enables the procurement of TEAOTf as a critical dopant for manufacturing high-temperature, low-humidity polymer electrolyte membrane fuel cells (PEMFCs).

Precise Steric Fit for Macrocyclic Cavity Binding

In supramolecular chemistry and selective ion-pair recognition, the exact steric volume of the cation dictates binding affinity. When interacting with a 2,6-diamidopyridine-based macrocyclic aromatic amide receptor, the TEA⁺ cation from TEAOTf successfully enters the cavity, evidenced by a pronounced upfield 1H NMR shift (Δδ = 0.04 ppm for CH2) [1]. In stark contrast, the oversized TBA⁺ cation from tetrabutylammonium salts shows almost zero chemical shift, indicating it is sterically excluded from the macrocycle [1]. This size-matching effect is highly specific to the tetraethylammonium radius.

Evidence DimensionHost-guest cavity binding (1H NMR upfield shift)
Target Compound DataTEA⁺: Δδ = 0.04 ppm (successful cavity inclusion)
Comparator Or BaselineTBA⁺: ~0 ppm shift (steric exclusion)
Quantified DifferenceComplete binary difference in binding capability based on cation radius
Conditions1H NMR titration (400 MHz, DMSO-d6, 298 K) with 5.0 equiv. of salt

Validates TEAOTf as the mandatory cation source when designing size-selective phase-transfer catalysts, sensors, or separation membranes where larger TBA salts fail to bind.

Aprotic Metal-Oxygen Battery Electrolytes

Leveraging its superior bulk conductivity (10.8 mS/cm in MeCN) and ability to shift superoxide oxidation potentials negatively by ~130 mV per chain-length reduction compared to TBA salts, TEAOTf is the optimal supporting electrolyte for maximizing Coulombic efficiency and reducing hysteresis in Li-O2 and Na-O2 battery research[1].

Anhydrous High-Temperature PEM Fuel Cells

Utilized as a non-volatile, thermally stable ionic liquid dopant to neutralize and impregnate fluorinated ionomers (like Nafion), extending their operational conductivity range up to 155 °C without requiring continuous humidification [2].

Moisture-Resistant Electrochemical Synthesis

Employed as a supporting electrolyte in anodic oxidations where the absolute hydrolytic stability of the triflate anion prevents the generation of corrosive hydrofluoric acid (HF)—a common failure mode when using TEABF4 or TEAPF6 in the presence of trace water [1].

Size-Selective Supramolecular Sensing

Selected over bulky tetrabutylammonium salts for cascade ion-pair recognition, as the specific steric radius of the TEA⁺ cation allows it to successfully penetrate and bind within macrocyclic aromatic amide receptors [3].

Hydrogen Bond Acceptor Count

6

Exact Mass

279.11159916 Da

Monoisotopic Mass

279.11159916 Da

Heavy Atom Count

17

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35895-69-3

Dates

Last modified: 08-16-2023

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